N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. . This particular compound features a benzothiazole core with a carboxamide group and a 2-chlorophenyl substituent, making it a molecule of interest for various scientific research applications.
Preparation Methods
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to increase yield and purity .
Chemical Reactions Analysis
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It finds use in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar compounds to N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide include other benzothiazole derivatives such as:
Sulfathiazole: An antimicrobial agent.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
These compounds share the benzothiazole core but differ in their substituents, leading to unique biological activities and applications .
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-22-14(11-6-2-3-7-12(11)18)10-19-16(21)17-20-13-8-4-5-9-15(13)23-17/h2-9,14H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVULQJGKBDZKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=NC2=CC=CC=C2S1)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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